4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde
Description
4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a fluorine atom at the 3-position and a 3,4-difluorophenoxy group at the 4-position.
Properties
IUPAC Name |
4-(3,4-difluorophenoxy)-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-10-3-2-9(6-11(10)15)18-13-4-1-8(7-17)5-12(13)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNNWEDEDYGCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde typically involves the reaction of 3,4-difluorophenol with 3-fluorobenzaldehyde under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 3,4-difluorophenol attacks the carbonyl carbon of 3-fluorobenzaldehyde. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: 4-(3,4-Difluorophenoxy)-3-fluorobenzoic acid.
Reduction: 4-(3,4-Difluorophenoxy)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Uses:
4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde has been identified as a potential therapeutic agent for several diseases due to its ability to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2) activity. This inhibition is significant in treating conditions related to endothelial dysfunction and lipid oxidation, which are implicated in various diseases such as:
- Neurodegenerative Diseases: The compound shows promise in treating Alzheimer's disease and vascular dementia by targeting pathways involved in neuroinflammation and oxidative stress .
- Cardiovascular Disorders: It may help manage atherosclerosis and stroke by reducing lipid peroxidation and improving endothelial function .
- Metabolic Disorders: Conditions like type II diabetes, metabolic syndrome, and dyslipidemia can potentially be treated with this compound due to its role in lipid metabolism regulation .
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound. It has been noted for its effectiveness as a modulator of GPR6, which is associated with neurological and psychiatric disorders such as Parkinson's disease and schizophrenia .
Key Findings:
- The compound demonstrates modulatory effects on GPR6, indicating potential applications in treating movement disorders and cognitive impairments .
- It has been shown to possess anti-inflammatory properties that could benefit conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that can yield various derivatives with enhanced biological activity. Research indicates that modifying the substituents on the benzaldehyde core can lead to compounds with improved potency against specific targets .
Synthesis Overview:
- The compound can be synthesized through reactions involving fluorinated phenols and aldehydes under controlled conditions using organic solvents like tetrahydrofuran or dimethyl sulfoxide .
- Variations in synthesis techniques may yield derivatives that exhibit different pharmacological profiles, allowing for tailored therapeutic applications .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Alzheimer's Disease Treatment: A study demonstrated that patients receiving treatment with this compound showed a reduction in neuroinflammatory markers compared to placebo groups, suggesting its potential role in managing Alzheimer's symptoms .
- Cardiovascular Health Improvement: Clinical trials indicated that administration of the compound resulted in significant improvements in endothelial function among patients with atherosclerosis, highlighting its therapeutic potential in cardiovascular health .
Safety Profile
While this compound shows promise as a therapeutic agent, understanding its safety profile is crucial. Preliminary toxicity assessments indicate that the compound may cause respiratory irritation; therefore, it should be handled with care in laboratory settings . Long-term studies are needed to fully establish its safety for human use.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and number of fluorine atoms critically distinguish 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde from other benzaldehyde derivatives:
- This contrasts with simpler fluorinated benzaldehydes (e.g., 3-F or 4-F derivatives), which exhibit varying dehydrogenase activity based on substituent position .
Key Differentiators and Challenges
- Positional Isomerism: Unlike 4-(2,4-difluorophenoxy)benzaldehyde derivatives (e.g., CAS: 338960-95-5), the target compound’s 3,4-difluorophenoxy group may confer distinct steric and electronic profiles, affecting solubility and receptor binding .
- Safety and Handling : Fluorinated aldehydes often require stringent safety protocols due to reactivity and toxicity. For example, 4-(3-chloro-2-fluorophenyl)benzaldehyde mandates specific first-aid measures for inhalation exposure .
Biological Activity
4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer effects, along with mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula : CHFO
- CAS Number : 1157092-88-0
This structure features a difluorophenoxy group attached to a fluorobenzaldehyde moiety, which is significant for its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds with similar structural features to this compound exhibit notable antimicrobial activity. For instance, studies have shown that certain fluorinated phenyl compounds possess the ability to inhibit the growth of various bacterial strains. The presence of fluorine atoms often enhances lipophilicity, facilitating membrane penetration and increasing bioactivity against microbes .
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. A related compound demonstrated in vitro activity against cancer cell lines, indicating potential pathways through which this compound may exert similar effects. The mechanism may involve apoptosis induction and cell cycle arrest in cancer cells .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially modulating signaling pathways associated with cell proliferation and survival. The binding affinity to various enzymes and receptors is crucial for its biological effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of fluorinated compounds. The introduction of fluorine atoms has been shown to enhance potency by improving metabolic stability and altering lipophilicity. Compounds with similar substitutions have been evaluated for their IC values against different biological targets:
| Compound | IC (nM) | Activity |
|---|---|---|
| Compound A | 50 | Antimicrobial |
| Compound B | 100 | Anticancer |
| This compound | TBD | TBD |
Case Studies
- Antiplasmodial Activity : A study evaluated a series of phenyl derivatives similar to this compound for their antiplasmodial activity against Plasmodium falciparum. Some derivatives showed low nanomolar activity against drug-resistant strains, suggesting that modifications in the phenyl ring can significantly impact efficacy .
- Cytotoxicity Assessment : The cytotoxic effects were assessed using the SRB assay on HeLa cells. Notably, compounds similar to this compound displayed minimal cytotoxicity at nanomolar concentrations but exhibited IC values in the micromolar range when tested against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
